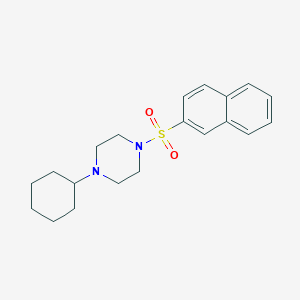

1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O2S |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

1-cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine |

InChI |

InChI=1S/C20H26N2O2S/c23-25(24,20-11-10-17-6-4-5-7-18(17)16-20)22-14-12-21(13-15-22)19-8-2-1-3-9-19/h4-7,10-11,16,19H,1-3,8-9,12-15H2 |

InChI Key |

HRPHWGZHALYEJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Cyclohexylpiperazine

The precursor 1-cyclohexylpiperazine is typically prepared via nucleophilic substitution. A patent (CN112645901A) outlines a reflux method using cyclohexylamine and 1-chloropiperazine in toluene with potassium carbonate, achieving yields >80%. Key conditions include:

Sulfonylation with Naphthalene-2-Sulfonyl Chloride

The final step involves reacting 1-cyclohexylpiperazine with naphthalene-2-sulfonyl chloride under basic conditions:

-

Reagents :

-

1-Cyclohexylpiperazine (1 equiv.)

-

Naphthalene-2-sulfonyl chloride (1.2 equiv.)

-

Triethylamine (2 equiv., base)

-

-

Conditions : Room temperature, 4–6 hours.

-

Yield : 65–85% after column chromatography (petroleum ether/ethyl acetate).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, facilitated by triethylamine to scavenge HCl.

Electrochemical Sulfonylation

A catalyst-free electrochemical method (RSC Supporting Information) offers a greener alternative:

-

Reagents :

-

1-Cyclohexylpiperazine (1 equiv.)

-

Naphthalene-2-sulfonyl hydrazide (1 equiv.)

-

Electrolyte : n-BuNBr (2 equiv.)

-

-

Solvent : Methanol/water (4:1)

-

Conditions : Constant current (15 mA), undivided cell, room temperature, 4 hours.

Advantages :

-

Eliminates toxic sulfonyl chlorides.

-

Avoids stoichiometric bases like triethylamine.

Optimization and Comparative Analysis

Reaction Conditions and Yields

Purification Strategies

Challenges and Solutions

Moisture Sensitivity

Naphthalene-2-sulfonyl chloride is hygroscopic. Solutions:

Byproduct Formation

Excess sulfonyl chloride leads to disulfonation. Mitigation:

-

Slow addition of sulfonyl chloride (dropwise over 30 minutes).

Emerging Strategies

Chemical Reactions Analysis

1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine, including 1-cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine, exhibit promising antimicrobial properties. A study assessed the compound's efficacy against various bacterial strains using microdilution assays, revealing significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been explored for its potential as an anticancer agent. In vitro studies demonstrated that piperazine-linked derivatives can selectively target cancer cells, showing cytotoxic effects against breast cancer cell lines (e.g., 4T1) while maintaining safety profiles in non-cancerous cells . The mechanism of action may involve interference with specific cellular pathways related to tumor growth.

Central Nervous System Effects

Piperazine derivatives are known to influence neurotransmitter systems, making them candidates for treating neurological disorders. Research has indicated potential anxiolytic and antidepressant effects, attributed to their interaction with serotonin receptors .

Case Study 1: Antimicrobial Efficacy

In a controlled study, various piperazine derivatives were synthesized and tested for antimicrobial activity. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Cancer Cell Targeting

In another investigation focusing on anticancer properties, researchers synthesized several piperazine-based compounds and evaluated their effects on cancer cell viability. The study found that the tested compounds, including this compound, significantly reduced cell proliferation in breast cancer models while sparing healthy cells .

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- PB28 exhibits subnanomolar sigma-2 affinity (Ki = 0.34 nM) but low selectivity over sigma-1 receptors. Its tetralin-propyl chain optimizes hydrophobic interactions with the sigma-2 binding pocket .

- This compound replaces PB28’s tetralin with a naphthalene sulfonyl group. This substitution may reduce sigma-2 selectivity due to decreased conformational flexibility but could enhance π-π interactions with aromatic residues in the receptor .

- MT-45 , a structurally distinct piperazine, lacks sulfonyl groups and instead features a diphenylethyl substituent, conferring opioid-like analgesic activity unrelated to sigma receptors .

Key Findings :

- PB28 and its derivatives induce apoptosis in pancreatic cancer cells via mitochondrial superoxide production, with EC50 values in the low micromolar range .

- The naphthalene sulfonyl group in This compound may mimic PB28’s tetralin in triggering oxidative stress pathways, but its larger aromatic system could alter binding kinetics .

- MT-45 highlights how piperazine substitutions dictate target specificity: its diphenylethyl group enables opioid receptor binding, whereas sulfonyl-containing analogs likely favor sigma receptors .

Biological Activity

1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and analgesic research. This compound features a piperazine core, which is known for its versatility in medicinal chemistry, and a naphthalene sulfonyl moiety that may enhance its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 348.47 g/mol. The compound's structure includes:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Cyclohexyl group : A saturated ring that contributes to the compound's hydrophobic properties.

- Naphthalene sulfonyl group : This moiety is crucial for biological activity, potentially facilitating interactions with various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve:

- Enzyme inhibition : The sulfonamide group may inhibit key bacterial enzymes, disrupting metabolic processes.

- Receptor modulation : The compound's ability to bind to specific receptors enhances its efficacy against resistant strains.

A comparative analysis of related compounds suggests that structural modifications can significantly influence antimicrobial potency. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine | C₂₄H₃₂N₂ | Contains diphenylethyl; different biological activity potential. |

| 1-Cyclohexyl-4-(benzenesulfonyl)piperazine | C₁₈H₂₄N₂O₂S | Simpler structure; varying pharmacological profiles. |

| 1-Cyclohexyl-4-(methylsulfonyl)piperazine | C₁₃H₁₉N₂O₂S | Reduced steric hindrance; potentially less potent. |

Analgesic Activity

The compound has also been studied for its analgesic properties, particularly as a μ-opioid receptor agonist. In vitro studies have shown that derivatives of this compound can activate μ-opioid receptors, leading to pain relief mechanisms similar to those of traditional opioids. Notably:

- Fluorinated derivatives have demonstrated higher potencies than the parent compound in inhibiting cAMP accumulation and β-arrestin2 recruitment, indicating enhanced analgesic potential .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

- Antimicrobial Efficacy Assessment : In a study examining various piperazine derivatives, this compound showed notable inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Opioid Receptor Activation Study : Research on the activation of μ-opioid receptors revealed that while the compound acts as an agonist, it also possesses unique properties that may mitigate some adverse effects associated with traditional opioids .

- Cytotoxicity Evaluation : Preliminary cytotoxicity tests indicated low toxicity levels against non-cancerous cells, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Introduce the sulfonyl group via nucleophilic substitution. React 1-cyclohexylpiperazine with naphthalene-2-sulfonyl chloride in anhydrous dichloromethane or DMF, using a base (e.g., triethylamine) to scavenge HCl .

- Step 2 : Optimize yield by maintaining temperatures between 0–5°C to suppress side reactions (e.g., sulfonamide hydrolysis).

- Step 3 : Purify via silica gel chromatography (eluent: ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | DMF or DCM |

| Temperature | 0–5°C |

| Reaction Time | 12–24 hrs |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm structure via 1H/13C NMR (e.g., δ 7.8–8.5 ppm for naphthyl protons; cyclohexyl protons at δ 1.2–2.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to verify purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS expected at m/z 384.5 [M+H]+ .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks .

- Store in a desiccator at 2–8°C to prevent hygroscopic degradation .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following EPA guidelines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Approach :

- Substituent Variation : Synthesize analogs with modified cyclohexyl (e.g., tert-butyl) or sulfonyl (e.g., toluenesulfonyl) groups .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to biological targets (e.g., serotonin receptors) .

- In Vitro Assays : Compare IC50 values in receptor-binding assays to quantify activity changes .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

- Troubleshooting Framework :

- Purity Verification : Reanalyze disputed compounds via HPLC and NMR to rule out impurities .

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., ketanserin for 5-HT2A assays) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., MT-45 derivatives in ) to identify trends .

Q. How can stability studies under varying pH and temperature inform formulation design?

- Protocol :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via LC-MS .

- pH Stability : Prepare buffers (pH 1–9) and quantify intact compound using UV-Vis spectroscopy (λmax ~260 nm) .

- Degradation Products : Identify byproducts (e.g., hydrolyzed sulfonamide) and assess toxicity via Ames test .

Q. What in vitro and in vivo models are suitable for evaluating its neuropharmacological potential?

- Experimental Design :

- In Vitro : Measure inhibition of monoamine transporters (e.g., SERT, DAT) in transfected cells using radiolabeled ligands (e.g., [3H]-paroxetine) .

- In Vivo : Administer to rodent models (e.g., forced swim test for antidepressant activity) at 10–50 mg/kg, with plasma pharmacokinetics monitored via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

- Resolution Steps :

- Solvent Selection : Test solubility in standardized solvents (e.g., DMSO, PBS) using nephelometry .

- Temperature Control : Ensure measurements at 25°C ± 0.5°C to avoid temperature-dependent variability .

- Source Comparison : Reconcile data with structurally analogous compounds (e.g., 1-(4-chlorophenyl)piperazine in , LogP = 2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.